molecular formula C20H34O4 B7765660 Aphidicolin CAS No. 69926-98-3

Aphidicolin

Cat. No.: B7765660
CAS No.: 69926-98-3
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-APNQCZIXSA-N
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Description

Aphidicolin is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola. It possesses antiviral and antimitotic properties and is known for its ability to inhibit eukaryotic nuclear DNA replication by blocking the cell cycle at the early S phase. This compound specifically inhibits DNA polymerase Alpha and Delta in eukaryotic cells and some viruses, such as vaccinia and herpesviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aphidicolin can be synthesized through a series of stereocontrolled reactions. One efficient method involves the use of palladium-catalyzed carbonylation of an enol triflate derived from acetonide 17-nor ketone, followed by stereoselective epoxidation of the resultant α,β-unsaturated ester . The synthesis process requires precise control of reaction conditions to ensure the correct stereochemistry of the final product.

Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Cephalosporium aphidicola or other related fungi. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Aphidicolin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereochemistry of reactions at specific positions, such as C-16, has been extensively studied .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives, such as aphidicolan-16β-ol, aphidicolan-16β, 18-diol, and this compound-17-acetate

Mechanism of Action

Properties

IUPAC Name

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-APNQCZIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036711
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38966-21-1, 69926-98-3
Record name Aphidicolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38966-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Aphidicolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aphidicolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APHIDICOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name APHIDICOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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